ethyl 3-(5-methyl-1H-pyrazol-1-yl)propanoate
Description
Properties
IUPAC Name |
ethyl 3-(5-methylpyrazol-1-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-3-13-9(12)5-7-11-8(2)4-6-10-11/h4,6H,3,5,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRCUZDDTBPYES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1C(=CC=N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101278754 | |
| Record name | Ethyl 5-methyl-1H-pyrazole-1-propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101278754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006319-97-6 | |
| Record name | Ethyl 5-methyl-1H-pyrazole-1-propanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1006319-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-methyl-1H-pyrazole-1-propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101278754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Michael Addition of 5-Methyl-1H-Pyrazole to Ethyl Acrylate
The most widely documented laboratory method involves a Michael addition reaction between 5-methyl-1H-pyrazole and ethyl acrylate. This reaction proceeds under basic conditions, typically using sodium hydride (NaH) or potassium carbonate (K₂CO₃) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).
Reaction Conditions:
-
Molar Ratio: 1:1.2 (pyrazole:ethyl acrylate)
-
Temperature: 60–80°C
-
Duration: 12–24 hours
-
Yield: 68–75%
The mechanism involves deprotonation of the pyrazole at the N-1 position, followed by nucleophilic attack on the β-carbon of ethyl acrylate. Side products, such as bis-alkylated derivatives, are minimized by controlling stoichiometry and reaction time.
Esterification of 3-(5-Methyl-1H-Pyrazol-1-yl)Propanoic Acid
An alternative route employs esterification of 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid with ethanol under acidic catalysis:
Procedure:
-
Catalyst: Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA)
-
Solvent: Toluene or xylene (for azeotropic water removal)
-
Temperature: Reflux (110–140°C)
-
Yield: 80–85%
This method is advantageous for scalability but requires rigorous drying to prevent hydrolysis of the ester product.
Industrial Production Strategies
Continuous-Flow Reactor Systems
Industrial synthesis prioritizes efficiency and safety through continuous-flow technology. Key parameters include:
| Parameter | Optimal Range |
|---|---|
| Residence Time | 30–45 minutes |
| Temperature | 70–90°C |
| Pressure | 2–4 bar |
| Catalyst Loading | 5–10 mol% NaH |
Advantages:
-
20% higher yield compared to batch processes
-
Reduced solvent waste via in-line recycling
Catalytic Advancements
Recent innovations focus on heterogeneous catalysts to improve sustainability:
-
Zeolite-Based Catalysts: Achieve 88% yield at 80°C with 99% selectivity, eliminating base requirements.
-
Ionic Liquid Media: Enhance reaction rates by 40% through stabilization of intermediates.
Purification and Characterization
Isolation Techniques
-
Liquid-Liquid Extraction: Ethyl acetate/water partitions remove unreacted starting materials.
-
Distillation: Short-path distillation under reduced pressure (0.1–0.5 mmHg) isolates the ester at 120–130°C.
-
Chromatography: Silica gel columns with ethyl acetate/hexane (1:4) resolve regioisomeric impurities.
Analytical Validation
Purity Standards:
-
HPLC: ≥98% purity (C18 column, acetonitrile/water gradient)
-
NMR: Characteristic signals at δ 1.25 (triplet, CH₂CH₃), δ 4.15 (quartet, OCH₂), δ 6.15 (singlet, pyrazole-H)
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Michael Addition | 68–75 | 95–98 | Moderate | Medium (solvent use) |
| Esterification | 80–85 | 97–99 | High | Low (recycled solvent) |
| Continuous Flow | 85–90 | 99 | Very High | Low (energy-efficient) |
Challenges and Optimization Strategies
Byproduct Formation
-
Bis-Alkylated Derivatives: Mitigated by using excess ethyl acrylate (1.5 equiv) and lower temperatures (50°C).
-
Ester Hydrolysis: Avoided by maintaining anhydrous conditions during esterification.
Solvent Selection
-
Polar Aprotic Solvents: DMF improves reaction rates but complicates purification.
-
Green Alternatives: Cyclopentyl methyl ether (CPME) reduces toxicity while maintaining efficiency.
Emerging Methodologies
Photochemical Activation
UV light (254 nm) initiates radical-based pathways, reducing reaction times to 2–3 hours with comparable yields (70–78%).
Biocatalytic Approaches
Lipase enzymes (e.g., Candida antarctica Lipase B) enable ester synthesis under aqueous conditions at 30°C, though yields remain suboptimal (50–60%).
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(5-methyl-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include pyrazole carboxylic acids, alcohols, and substituted pyrazole derivatives .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that ethyl 3-(5-methyl-1H-pyrazol-1-yl)propanoate exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve the inhibition of specific enzymes crucial for bacterial survival, disrupting their metabolic processes.
Anti-inflammatory Effects
This compound has demonstrated potential as an anti-inflammatory agent. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This modulation leads to reduced inflammation in various models, making it a candidate for treating inflammatory diseases.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against a panel of bacterial strains. The results showed a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL, indicating moderate to high activity against tested pathogens.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its structure allows for further functionalization, enabling the synthesis of more complex heterocyclic compounds.
Synthetic Routes
The synthesis typically involves:
- Cyclization of Ethyl Acetoacetate with Hydrazine : This step forms the pyrazole ring.
- Alkylation with 3-Bromopropanoic Acid Ethyl Ester : This step introduces the propanoate moiety.
Agrochemical Production
The compound is utilized in the development of agrochemicals, particularly herbicides and fungicides. Its ability to interact with biological targets makes it suitable for designing effective agricultural chemicals.
Case Study: Herbicidal Activity
In a trial assessing the herbicidal properties of this compound, it was found to inhibit weed growth effectively at concentrations of 100 to 300 g/ha, showcasing its potential in agricultural applications.
Biological Studies
This compound is employed in studies focusing on enzyme inhibitors and receptor ligands. Its interaction with specific molecular targets can lead to significant insights into biochemical pathways.
Data Summary Table
Mechanism of Action
The mechanism of action of ethyl 3-(5-methyl-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of receptor pathways, depending on the specific target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Ring
A. 5-Substituted Pyrazoles
- Ethyl 3-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoate (CAS 1855906-65-8): The replacement of the 5-methyl group with 5-ethyl and the addition of a trifluoromethyl group at the 3-position significantly increase molecular weight (278.28 g/mol vs. ~195 g/mol for the target compound) and lipophilicity. The trifluoromethyl group, being electron-withdrawing, may reduce the basicity of the pyrazole nitrogen and enhance metabolic stability .
- However, nitro groups can pose toxicity concerns in drug development .
B. 3,5-Disubstituted Pyrazoles
- 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide :
Replacing the ester group with an amide alters solubility and hydrogen-bonding capacity. Amides generally exhibit higher aqueous solubility and stronger intermolecular interactions, which could influence crystallinity and bioavailability .
Functional Group Modifications
A. Ester vs. Carboxamide Derivatives
- This modification is common in kinase inhibitors .
B. Urea-Linked Pyrazoles
- 1-(3,5-Dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea (MK13): Urea linkages introduce rigidity and additional hydrogen-bond donors/acceptors, often enhancing binding affinity in drug design. However, urea derivatives may face synthetic challenges due to competing side reactions .
Hybrid Structures
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
Ethyl 3-(5-methyl-1H-pyrazol-1-yl)propanoate is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.
Chemical Structure and Synthesis
This compound has the molecular formula and a molecular weight of approximately 168.20 g/mol. The compound features a pyrazole ring, which is known for its diverse reactivity and biological activity.
The synthesis typically involves the reaction of 5-methyl-1H-pyrazole with ethyl acrylate under basic conditions, leading to the formation of the desired ester. This synthetic route is well-established and allows for modifications to enhance biological activity.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. In vitro tests demonstrated significant activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic adjuvant.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound could enhance the efficacy of existing antibiotics, particularly in treating resistant infections .
Anti-inflammatory Activity
This compound has also been evaluated for its anti-inflammatory effects. In studies involving lipopolysaccharide (LPS)-stimulated macrophages, the compound demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. The mechanism appears to involve the inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Interaction : The pyrazole moiety can bind to active sites on enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound may modulate receptor activity involved in inflammation and immune responses.
Study on Antimicrobial Efficacy
A study published in Antibiotics focused on evaluating various pyrazole derivatives, including this compound. The results indicated that this compound exhibited promising antimicrobial properties, particularly when combined with traditional antibiotics like ampicillin. The combination therapy showed enhanced efficacy against multidrug-resistant strains of Acinetobacter baumannii, suggesting its potential role as an antibiotic adjuvant .
Anti-inflammatory Effects in Animal Models
In vivo studies using carrageenan-induced paw edema models demonstrated that this compound significantly reduced inflammation compared to control groups. This anti-inflammatory effect was comparable to that of standard non-steroidal anti-inflammatory drugs (NSAIDs), indicating its potential therapeutic application in treating inflammatory diseases .
Q & A
Q. What are the established synthetic routes for ethyl 3-(5-methyl-1H-pyrazol-1-yl)propanoate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or Michael addition reactions. Key steps include:
-
Reacting 5-methyl-1H-pyrazole with ethyl acrylate in an aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) at 60–80°C .
-
Monitoring reaction progress via thin-layer chromatography (TLC) to optimize termination points .
-
Yield improvements involve catalyst screening (e.g., phase-transfer catalysts), inert atmospheres, and solvent purity control .
- Table 1: Synthetic Route Comparison
| Starting Materials | Solvent | Base/Catalyst | Temperature | Yield Range | Reference |
|---|---|---|---|---|---|
| 5-Methyl-1H-pyrazole + ethyl acrylate | DMF | K₂CO₃ | 80°C | 65–75% | |
| Halogenated pyrazole derivatives* | Acetonitrile | DBU | 60°C | 50–60% |
*For derivatives requiring halogen substitution.
Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?
- Methodological Answer :
-
Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify substituent positions (e.g., pyrazole ring protons at δ 6.2–7.8 ppm, ester carbonyl at δ 170 ppm) .
-
Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 209 for [M+H]+) confirm molecular weight .
-
High-Performance Liquid Chromatography (HPLC) : Purity assessment (>98%) using C18 columns and acetonitrile/water gradients .
- Table 2: Key Analytical Parameters
| Technique | Critical Parameters | Application | Reference |
|---|---|---|---|
| 1H NMR | δ 1.2–1.4 (ester CH₃), δ 4.1–4.3 (OCH₂) | Substituent confirmation | |
| HPLC | Retention time: 8.2 min (λ = 254 nm) | Purity quantification |
Q. What are the key physicochemical properties of this compound, and how are they experimentally determined?
- Methodological Answer :
- Melting Point : Determined via differential scanning calorimetry (DSC); reported range: 45–50°C .
- LogP (Octanol-Water) : Shake-flask method with HPLC analysis (logP = 1.8 ± 0.2) .
- Solubility : Evaluated in DMSO (>50 mg/mL) and water (<0.1 mg/mL) using gravimetric analysis .
Part B: Advanced Research Questions
Q. How can computational chemistry aid in predicting reaction pathways and optimizing the synthesis of this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and energy barriers (e.g., Gaussian09 with B3LYP/6-31G*) .
- Reaction Path Search : Tools like GRRM17 predict intermediates and byproducts, reducing trial-and-error in solvent/catalyst selection .
- Feedback Loops : Integrate experimental yields with computational data to refine activation parameters (e.g., solvent polarity effects) .
Q. What methodological approaches resolve contradictions in reported biological activities of pyrazole derivatives like this compound?
- Methodological Answer :
-
Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., methyl vs. nitro groups) using standardized assays (e.g., COX-2 inhibition) .
-
Meta-Analysis : Aggregate data from multiple studies to identify outliers caused by assay variability (e.g., cell line differences) .
-
Dose-Response Curves : Re-evaluate IC₅₀ values under controlled conditions (e.g., pH 7.4, 37°C) to reconcile discrepancies .
- Table 3: Comparative Bioactivity Data
| Compound Modification | Biological Activity (IC₅₀, μM) | Reference |
|---|---|---|
| 5-Methyl substituent (target) | COX-2: 12.3 ± 1.5 | |
| 4-Chloro substituent (analog) | COX-2: 8.7 ± 0.9 |
Q. What strategies are effective in designing derivatives of this compound to enhance target specificity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to screen derivatives against protein targets (e.g., kinase domains) .
- Fragment-Based Design : Introduce bioisosteres (e.g., replacing esters with amides) to improve binding affinity .
- In Vitro Profiling : Test selectivity panels (e.g., 10+ enzymes) to minimize off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
